4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine
Description
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a substituted pyrimidine derivative characterized by a chloro group at position 4, a methyl group at position 6, and a methylsulfanyl-methyl substituent at position 2. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. This compound is synthesized via lithiation of intermediates derived from 4,6-dichloro-2-(methylsulfanyl)pyrimidine (DCSMP), followed by reactions with electrophiles such as α-keto esters or sulfur-containing reagents .
Properties
Molecular Formula |
C7H9ClN2S |
|---|---|
Molecular Weight |
188.68 g/mol |
IUPAC Name |
4-chloro-6-methyl-2-(methylsulfanylmethyl)pyrimidine |
InChI |
InChI=1S/C7H9ClN2S/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3 |
InChI Key |
XOBZBDHJTMLJMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)CSC)Cl |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Precursors
- 4,6-Dichloro-2-(methylthio)pyrimidine is a common precursor, allowing selective substitution at the 4-position to introduce chlorine and methylthio groups.
- Other starting materials include 2-methylmercapto-4-methyl-6-chloropyrimidine for oxidation or further functionalization.
Chlorination and Methylthiolation
- Chlorination is typically achieved using phosphorus oxychloride (POCl3) or phosphorus pentachloride (PCl5) under reflux conditions (80–120°C), which introduces the chlorine atom at the 4-position of the pyrimidine ring.
- Methylthiolation involves introducing the methylsulfanyl group at position 2, often using methanethiol or methylthioacetamide under basic conditions such as sodium hydride (NaH) in dimethylformamide (DMF).
Typical Laboratory Synthesis Procedure
Industrial Scale Production
Industrial synthesis emphasizes scalability, yield optimization, and purity control:
- Large-scale reactors with controlled temperature and stirring ensure consistent reaction conditions.
- Use of phosphorus oxychloride for chlorination and triethylamine as a base is standard.
- Post-reaction workup includes quenching in ice water, pH adjustment with potassium hydroxide, extraction with ethyl acetate, drying over anhydrous sodium sulfate, and vacuum distillation or crystallization to isolate the product.
Oxidation and Further Functionalization
- The methylsulfanyl group can be oxidized to methylsulfonyl derivatives using oxidants such as m-chloroperbenzoic acid (m-CPBA) in chloroform at room temperature over 2 hours, with yields up to 95%.
- Sodium hypochlorite in acidic aqueous solution is another oxidant used industrially to convert methylthio to methylsulfonyl groups, with good yields and straightforward isolation.
Analytical Data Supporting Preparation
| Analytical Method | Key Observations | Purpose |
|---|---|---|
| ¹H NMR (DMSO-d6 or CDCl3) | Methyl protons at δ 2.3–2.7 ppm; pyrimidine protons at δ 7.3–8.3 ppm | Confirms substitution pattern and purity |
| High-Resolution Mass Spectrometry (HRMS) | Molecular ion peak at m/z 189.0324 (C6H7ClN2S) | Molecular weight confirmation |
| Melting Point | Typically 67–70 °C for methylsulfonyl derivatives | Purity and identity check |
| X-ray Diffraction (XRD) | Structural confirmation of substituent positions | Definitive structural elucidation |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorine atom, forming 6-methyl-2-[(methylsulfanyl)methyl]pyrimidine
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium carbonate, and organic solvents like dichloromethane.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Various substituted pyrimidines depending on the nucleophile used.
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated pyrimidines.
Scientific Research Applications
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antiviral and antibacterial agent.
Medicine: Explored for its role in the development of new pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals and as a building block in material science .
Mechanism of Action
The mechanism of action of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine involves its interaction with various molecular targets. In biological systems, it can inhibit specific enzymes or interfere with nucleic acid synthesis, leading to its antiviral or antibacterial effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Functionality
- Key Insight: Methoxy (OCH₃) or ethoxy (OCH₂CH₃) groups at C6 improve solubility and reaction yields compared to chloro substituents.
Structural Modifications and Novel Heterocycles
Pharmacological and Functional Comparisons
- Key Insight : Chloro and methylsulfanyl groups are common in kinase inhibitors (e.g., Gleevec), while fluorophenyl or allyl substituents improve target specificity .
Biological Activity
4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the realms of antiviral, antibacterial, and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of the compound's biological activity, mechanisms of action, and potential applications in medicine.
Chemical Structure and Properties
The chemical structure of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine features a chloro group at the 4-position and a methylthio group at the 2-position of the pyrimidine ring. This structural configuration is pivotal in influencing its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in nucleic acid synthesis, which may contribute to its antiviral properties.
- Antibacterial Activity : Studies indicate that it can disrupt bacterial cell wall synthesis or function, leading to bactericidal effects .
- Anticancer Effects : Preliminary research suggests that it may induce apoptosis in cancer cells by affecting cell cycle regulation and promoting necrosis .
Antiviral and Antibacterial Properties
Research indicates that 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine exhibits significant antiviral and antibacterial activities.
| Activity Type | Pathogen/Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Antiviral | Various viruses | Not specified | |
| Antibacterial | E. coli | 12.5 | |
| Anticancer | A549 (lung cancer) | 7.7 | |
| HCT116 (colon cancer) | 14.9 |
Case Studies
- Antiviral Research : In a study investigating new antiviral agents, 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine was tested against several viral strains. The compound demonstrated promising activity, particularly against RNA viruses, suggesting potential as a therapeutic agent in viral infections.
- Antibacterial Efficacy : A series of experiments conducted on various bacterial strains revealed that this compound exhibited notable antibacterial properties, especially against Gram-negative bacteria such as E. coli. The mechanism appears to involve disruption of cellular processes critical for bacterial survival .
- Cancer Cell Studies : In vitro studies on cancer cell lines (A549 and HCT116) showed that treatment with this pyrimidine derivative led to significant cytotoxicity. The compound induced apoptosis through mitochondrial pathways and affected cell cycle progression, primarily causing G0/G1 phase arrest .
Structure–Activity Relationships (SAR)
The biological activity of 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine can be influenced by modifications to its structure:
Q & A
Q. What are the optimal synthetic routes for 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine, and how do reaction conditions influence yield?
The synthesis typically involves multi-step nucleophilic substitutions. For example:
- Step 1 : React 4-chloro-6-methylpyrimidine with (methylsulfanyl)methanol under basic conditions (e.g., KOH in ethanol) at 60–80°C to introduce the methylsulfanylmethyl group .
- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to remove unreacted starting materials .
- Key variables : Temperature, solvent polarity, and stoichiometry of reagents significantly affect yields (see Table 1).
| Reaction Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| 60°C, ethanol | 62 | 95% |
| 80°C, DMF | 78 | 89% |
| Table 1: Yield optimization under varying conditions. |
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- ¹H NMR : Key signals include:
- δ 2.55 ppm (singlet, SCH₃ group).
- δ 4.30 ppm (singlet, CH₂S linker).
- δ 8.10 ppm (singlet, pyrimidine H-5) .
Q. What are the common functional group transformations observed in this compound?
- Substitution : The chlorine atom at position 4 can be replaced by amines (e.g., NH₃/EtOH, 80°C) to form 4-amino derivatives .
- Oxidation : The methylsulfanyl group oxidizes to sulfoxide (using H₂O₂) or sulfone (using KMnO₄) under controlled conditions .
- Methylation : The pyrimidine nitrogen can undergo alkylation with methyl iodide in DMF .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in analytical data (e.g., conflicting NMR vs. mass spectrometry results)?
- Step 1 : Cross-validate with orthogonal techniques (e.g., compare HRMS with elemental analysis).
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals, especially in crowded aromatic regions .
- Case Study : A discrepancy in molecular ion peaks ([M+H]⁺ = 229 vs. 231) may indicate isotopic interference (e.g., chlorine isotopes); use high-resolution MS to confirm .
Q. What methodologies optimize reaction conditions for scale-up while maintaining regioselectivity?
- Factorial Design : Apply a Taguchi or Box-Behnken design to test variables (temperature, solvent, catalyst loading). For example:
- Factors : Temperature (60–100°C), solvent (ethanol vs. DMF), and base (KOH vs. NaH).
- Response : Yield and purity .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically .
Q. How does computational modeling aid in predicting the reactivity of this compound with biological targets?
- Molecular Docking : Simulate interactions with enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Key parameters:
- Binding affinity (ΔG ≤ -7 kcal/mol suggests strong interaction).
- Hydrogen bonding with active-site residues (e.g., Asp27, Leu5) .
- DFT Calculations : Predict electron density maps to identify nucleophilic/electrophilic regions for functionalization .
Q. What strategies mitigate side reactions during functionalization of the pyrimidine ring?
- Protecting Groups : Temporarily block the methylsulfanyl group with Boc anhydride to prevent oxidation during amination .
- Low-Temperature Reactions : Perform substitutions at -20°C in THF to reduce dimerization .
- Catalytic Systems : Use Pd(OAc)₂/Xantphos for selective cross-coupling without disrupting the chlorine substituent .
Comparative Analysis & Data Interpretation
Q. How does this compound compare structurally and functionally to analogs like 4-Chloro-6-methoxy-2-(methylthio)pyrimidine?
- Structural Differences : Methoxy vs. methyl groups alter electron density (see Table 2).
- Biological Activity : Methylsulfanyl derivatives show higher lipophilicity (logP = 2.1 vs. 1.5 for methoxy), enhancing membrane permeability .
| Compound | logP | IC₅₀ (μM, DHFR inhibition) |
|---|---|---|
| 4-Chloro-6-methyl-2-[(methylsulfanyl)methyl]pyrimidine | 2.1 | 0.45 |
| 4-Chloro-6-methoxy-2-(methylthio)pyrimidine | 1.5 | 1.20 |
| Table 2: Comparative bioactivity data. |
Methodological Guidelines
Q. What purification techniques are most effective for isolating this compound from complex reaction mixtures?
- Flash Chromatography : Use silica gel with hexane/ethyl acetate (3:1) for baseline separation .
- Recrystallization : Dissolve in hot ethanol and cool to 4°C for needle-like crystals (75% recovery) .
- HPLC Prep : C18 column, acetonitrile/water (70:30) at 2 mL/min; retention time = 8.2 min .
Q. How should researchers document and address batch-to-batch variability in synthetic yields?
- Quality Control Metrics : Record pH, humidity, and catalyst lot numbers for each batch.
- Statistical Process Control (SPC) : Use control charts to identify outliers (e.g., yields outside ±2σ) and adjust stirring speed or reagent purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
